Navigating the Synthesis and Application of 4-Chloro-3-fluoro-2-formylphenylboronic Acid: A Technical Guide for Advanced Research
Navigating the Synthesis and Application of 4-Chloro-3-fluoro-2-formylphenylboronic Acid: A Technical Guide for Advanced Research
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical overview of 4-Chloro-3-fluoro-2-formylphenylboronic acid, a trifunctionalized building block with significant potential in organic synthesis and medicinal chemistry. As of the latest database reviews, a specific CAS (Chemical Abstracts Service) number has not been assigned to this compound, suggesting its status as a novel or less-common reagent. The process for obtaining a CAS number for a new substance involves submission to the CAS Registry Service, which assigns a unique identifier upon verification of the substance's structure and composition[1][2][3].
In the absence of direct experimental data for the title compound, this guide will leverage established principles and data from structurally analogous compounds to provide a robust predictive framework for its synthesis, characterization, and reactivity. By examining the known properties of related molecules such as 4-Chloro-3-fluorophenylboronic acid (CAS: 137504-86-0)[4][5], 2-Formylphenylboronic acid (CAS: 40138-16-7)[6][7], and other substituted phenylboronic acids, we can construct a scientifically grounded projection of the title compound's behavior.
Physicochemical and Spectroscopic Profile
The unique substitution pattern of 4-Chloro-3-fluoro-2-formylphenylboronic acid—featuring a halogen, a fluoro group, and a formyl moiety—suggests a compound with distinct electronic and steric properties. The following tables provide a summary of its predicted physicochemical properties and expected spectroscopic signatures, derived from documented data of its structural analogues.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Basis for Prediction and Key Considerations |
| Molecular Formula | C₇H₅BClFO₃ | Based on the chemical structure. |
| Molecular Weight | 202.38 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Phenylboronic acids are typically crystalline solids[4][7]. |
| pKa | 6.5 - 7.5 | The presence of electron-withdrawing groups (chloro, fluoro, and formyl) is expected to increase the Lewis acidity of the boronic acid, resulting in a lower pKa compared to unsubstituted phenylboronic acid (pKa ~8.8)[8][9]. |
| Solubility | Soluble in organic solvents (e.g., DMSO, THF, Methanol), sparingly soluble in water. | General solubility profile for functionalized phenylboronic acids. |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Spectral Features | Rationale and Comparative Data |
| ¹H NMR | Aromatic protons: δ 7.5-8.0 ppm (multiplets); Aldehyde proton: δ ~10.0 ppm (singlet); Boronic acid protons: broad singlet, exchangeable with D₂O. | Chemical shifts are influenced by the anisotropic and electronic effects of the substituents. Data for 3-fluorophenylboronic acid and 3-formylphenylboronic acid show characteristic downfield shifts for aromatic and aldehyde protons[10][11]. |
| ¹³C NMR | Aromatic carbons: δ 120-140 ppm (with C-F and C-Cl couplings); Carbonyl carbon: δ ~190 ppm; Carbon bearing boron: broad signal due to quadrupolar relaxation of boron. | Based on known spectra of substituted phenylboronic acids. The carbon atoms attached to fluorine and chlorine will exhibit characteristic splitting patterns[12][13]. |
| ¹⁹F NMR | A single resonance in the typical range for an aryl fluoride. | The chemical shift will be influenced by the neighboring chloro and formyl groups. |
| IR (Infrared) | O-H stretch (boronic acid): ~3300 cm⁻¹ (broad); C=O stretch (aldehyde): ~1700 cm⁻¹; B-O stretch: ~1350 cm⁻¹; C-Cl and C-F stretches in the fingerprint region. | Characteristic vibrational frequencies for the functional groups present in the molecule[11][14]. |
| Mass Spectrometry (MS) | [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight, with characteristic isotopic patterns for chlorine. | Fragmentation patterns would likely involve loss of water and the formyl group. |
Synthesis and Purification
A plausible and efficient synthetic route to 4-Chloro-3-fluoro-2-formylphenylboronic acid involves a directed ortho-metalation strategy starting from a suitable commercially available precursor, such as 1-chloro-2-fluorobenzene. The following proposed protocol is based on established methodologies for the synthesis of substituted 2-formylphenylboronic acids[8][15][16].
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 4-Chloro-3-fluoro-2-formylphenylboronic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Chloro-3-fluorobenzaldehyde
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To a solution of 1-chloro-2-fluorobenzene in anhydrous THF at -78 °C under an inert atmosphere (Argon or Nitrogen), add n-butyllithium (n-BuLi) dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Add anhydrous N,N-dimethylformamide (DMF) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-chloro-3-fluorobenzaldehyde.
Step 2: Synthesis of 4-Chloro-3-fluoro-2-formylphenylboronic acid
-
Protect the aldehyde functionality of 4-chloro-3-fluorobenzaldehyde as a diethyl acetal by reacting with triethyl orthoformate in the presence of an acid catalyst.
-
Dissolve the protected aldehyde in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium (n-BuLi) dropwise and stir for 1-2 hours to achieve lithiation at the 2-position, directed by the acetal group.
-
Add triisopropyl borate dropwise at -78 °C and allow the mixture to warm to room temperature overnight.
-
Perform an acidic workup with aqueous HCl to hydrolyze both the boronate ester and the acetal protecting group.
-
Extract the product with an organic solvent. The boronic acid can be purified by recrystallization or by forming a transient ester with a diol (e.g., pinacol) for easier purification by chromatography, followed by hydrolysis to the free boronic acid.
Reactivity and Applications in Organic Synthesis
The title compound is a versatile building block, with its reactivity dominated by the interplay of its three functional groups.
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid moiety is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds[6][17]. The presence of electron-withdrawing groups can influence the reaction kinetics, sometimes requiring modified reaction conditions (e.g., stronger bases, specific ligands) to achieve high yields[18]. The ortho-formyl group can participate in subsequent transformations, allowing for the synthesis of complex polycyclic structures in a tandem fashion[19][20].
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role of the Ortho-Formyl Group
The ortho-formyl group offers several synthetic advantages:
-
Cyclization Reactions: It can undergo intramolecular condensation or cyclization reactions with nucleophiles introduced via the Suzuki coupling, leading to the formation of heterocyclic systems.
-
Modulation of Reactivity: The formyl group can form an intramolecular B-O dative bond, which can influence the stability and reactivity of the boronic acid. In solution, 2-formylphenylboronic acids can exist in equilibrium with their cyclic benzoxaborole tautomers[8][21].
-
Enhanced Reaction Rates: In certain condensation reactions, such as oxime and hydrazone formation, the presence of an ortho-boronic acid can significantly accelerate the reaction rate[22].
Safety and Handling
While specific toxicity data for 4-Chloro-3-fluoro-2-formylphenylboronic acid is unavailable, general precautions for handling boronic acids should be followed. Based on the safety data for analogous compounds like 4-Chloro-3-fluorophenylboronic acid, it should be considered an irritant to the skin, eyes, and respiratory system[4].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from moisture and oxidizing agents. Boronic acids can dehydrate to form boroxines, so storage in a desiccator is recommended.
Conclusion
4-Chloro-3-fluoro-2-formylphenylboronic acid represents a promising, albeit currently under-documented, synthetic intermediate. By leveraging the extensive knowledge base of its structural analogues, this guide provides a predictive framework for its synthesis, characterization, and application. Its trifunctional nature opens avenues for the construction of complex molecular architectures, making it a valuable target for synthetic chemists in academia and industry. Further experimental validation of the predictions outlined herein will be crucial in fully unlocking the potential of this versatile building block.
References
A comprehensive list of references is provided for further reading and verification of the information presented in this guide.
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Liberty University. (n.d.). Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. Retrieved from [Link]
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CAS. (n.d.). CAS Registry Services. Retrieved from [Link]
- Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
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Proregulations. (n.d.). CAS Number Application. Retrieved from [Link]
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REACH24H. (n.d.). Understanding CAS Registry Number: a Key Identifier for Chemical Substances. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Retrieved from [Link]
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CAS. (n.d.). CAS Registration Criteria-Overview. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 17). Suzuki-Miyaura Coupling: The Power of Boronic Acids like 2-Formylphenylboronic Acid. Retrieved from [Link]
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CAS. (n.d.). CAS Registry. Retrieved from [Link]
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National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
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ScienceDirect. (2025, August 6). Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Formylphenylboronic acid. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (2025, August 7). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Retrieved from [Link]
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ResearchGate. (n.d.). Calculated geometries of 2-formylphenylboronic acid. Retrieved from [Link]
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RSC Publishing. (2016, July 18). The role of boronic acids in accelerating condensation reactions of α-effect amines with carbonyls. Retrieved from [Link]
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RSC Publishing. (n.d.). 17O NMR studies of boronic acids and their derivatives. Retrieved from [Link]
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PubMed. (2015, February 5). DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. Retrieved from [Link]
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National Institutes of Health. (2023, May 23). Preparation of a phenylboronic acid and aldehyde bi-functional group modified silica absorbent and applications in removing Cr(vi) and reducing to Cr(iii). Retrieved from [Link]
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